4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common approach is the condensation reaction between 3-[(2-benzylphenoxy)methyl]-4-methoxybenzaldehyde and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-{3-(benzyloxy)-4-methoxyphenyl}methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
- **4-{[(E)-{3-(benzyloxy)-4-methoxyphenyl}methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
The uniqueness of 4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring and the presence of both benzyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O2S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[(E)-[3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H24N4O2S/c1-18-27-28-25(32)29(18)26-16-20-12-13-23(30-2)22(15-20)17-31-24-11-7-6-10-21(24)14-19-8-4-3-5-9-19/h3-13,15-16H,14,17H2,1-2H3,(H,28,32)/b26-16+ |
InChI Key |
BFYIIPWEXIGCCM-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3CC4=CC=CC=C4 |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3CC4=CC=CC=C4 |
Origin of Product |
United States |
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